An In-depth Technical Guide to 2-Oxa-7-azaspiro[4.5]decane Hydrochloride: A Core Scaffold in Medicinal Chemistry
An In-depth Technical Guide to 2-Oxa-7-azaspiro[4.5]decane Hydrochloride: A Core Scaffold in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Oxa-7-azaspiro[4.5]decane hydrochloride is a heterocyclic organic compound featuring a unique spirocyclic system where a piperidine ring and a tetrahydrofuran ring are joined by a common carbon atom. This structural motif imparts a three-dimensional architecture that is of significant interest in medicinal chemistry. Primarily utilized as a key intermediate or building block, its rigid framework allows for the precise spatial orientation of functional groups, making it a valuable scaffold in the design of novel therapeutics, particularly those targeting the central nervous system (CNS).[1][2] The hydrochloride salt form generally enhances the compound's solubility and stability, facilitating its use in various synthetic and experimental settings.
Chemical and Physical Properties
Comprehensive experimental data for 2-Oxa-7-azaspiro[4.5]decane hydrochloride is not widely available in peer-reviewed literature, with most information originating from commercial supplier data sheets and computational databases. The melting point is consistently reported as not applicable, which may suggest decomposition or lack of a sharp melting transition under standard conditions.
Identifiers and General Properties
| Property | Value | Source(s) |
| CAS Number | 374795-37-6 | [3] |
| Molecular Formula | C₈H₁₆ClNO | [3] |
| Molecular Weight | 177.67 g/mol | [1][3] |
| IUPAC Name | 2-oxa-7-azaspiro[4.5]decane;hydrochloride | [3] |
| Synonyms | 2-oxa-7-azaspiro(4.5)decane hydrochloride | [3] |
| Physical Form | Solid | |
| Purity | Typically ≥95% (commercial) | [1] |
Computed Physicochemical Data
The following properties have been computationally predicted and are provided by chemical databases such as PubChem.
| Property | Predicted Value | Source(s) |
| Monoisotopic Mass | 177.0920418 Da | [3][4] |
| InChI | 1S/C8H15NO.ClH/c1-2-8(6-9-4-1)3-5-10-7-8;/h9H,1-7H2;1H | [3] |
| InChIKey | BKIKSGHRHONONE-UHFFFAOYSA-N | [3] |
| SMILES | C1CC2(CCOC2)CNC1.Cl | [3] |
| XLogP3 | 0.4 | [4] |
| Topological Polar Surface Area | 21.3 Ų | [3] |
Spectroscopic and Analytical Data
Detailed experimental spectroscopic data such as ¹H NMR, ¹³C NMR, IR, and mass spectra for 2-Oxa-7-azaspiro[4.5]decane hydrochloride are not publicly available. Commercial suppliers often state that the structure is confirmed by NMR, but do not provide the spectral data. Predicted mass spectrometry data for the free base is available.
Predicted Mass Spectrometry Data (for C₈H₁₅NO)
| Adduct | m/z | Predicted CCS (Ų) | Source(s) |
| [M+H]⁺ | 142.12265 | 131.3 | [4] |
| [M+Na]⁺ | 164.10459 | 135.5 | [4] |
| [M+K]⁺ | 180.07853 | 134.9 | [4] |
| [M+NH₄]⁺ | 159.14919 | 152.9 | [4] |
Synthesis and Reactivity
Synthetic Approach
While a specific, detailed experimental protocol for the synthesis of 2-Oxa-7-azaspiro[4.5]decane hydrochloride is not available in the public domain, a general synthetic strategy can be inferred from related literature on spirocyclic systems. A plausible approach involves the construction of the spirocyclic core followed by hydrochloride salt formation. A diastereoselective method for producing derivatives of the 2-oxa-7-azaspiro[4.5]decane core has been reported, involving a gold and palladium relay catalytic tandem cyclization.[5] This highlights a modern approach to constructing this specific spirocyclic framework.
The diagram below illustrates a generalized workflow for the synthesis and derivatization of the 2-oxa-7-azaspiro[4.5]decane scaffold.
Caption: Generalized workflow for the synthesis and use of the spirocyclic core.
Chemical Stability and Reactivity
According to safety data sheets, 2-Oxa-7-azaspiro[4.5]decane hydrochloride is stable under recommended storage conditions (typically cool and dry).[6] It is incompatible with strong acids/alkalis and strong oxidizing/reducing agents.[6] The secondary amine within the piperidine ring is the primary site of reactivity, allowing for a variety of functionalization reactions such as N-alkylation, N-arylation, and acylation to generate a library of derivatives for structure-activity relationship (SAR) studies.
Applications in Drug Discovery
The 2-oxa-7-azaspiro[4.5]decane scaffold is a valuable building block for creating compounds with potential therapeutic effects, especially for neurological disorders.[1] Its utility stems from its rigid, three-dimensional nature, which can lead to higher binding affinity and selectivity for biological targets. Patents and research articles describe the use of similar azaspiro[4.5]decane cores in the development of agonists for muscarinic M1 and δ-opioid receptors, and inhibitors for RIPK1 kinase, which are targets for Alzheimer's disease, pain, and inflammatory diseases, respectively.
The diagram below illustrates the logical relationship of using this core scaffold in a drug discovery program.
Caption: The role of the spirocyclic scaffold in a typical drug discovery workflow.
Safety and Handling
2-Oxa-7-azaspiro[4.5]decane hydrochloride is classified as harmful if swallowed and causes skin and serious eye irritation.[3] It may also cause respiratory irritation.[3] Standard laboratory personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this compound.[6] Work should be conducted in a well-ventilated area or a fume hood.[6]
GHS Hazard Information
| Hazard Code | Statement | Source(s) |
| H302 | Harmful if swallowed | |
| H315 | Causes skin irritation | [3] |
| H319 | Causes serious eye irritation | [3] |
| H335 | May cause respiratory irritation | [3] |
Conclusion
2-Oxa-7-azaspiro[4.5]decane hydrochloride is a synthetically valuable scaffold for the development of novel therapeutics. Its rigid, three-dimensional structure provides a robust platform for exploring chemical space in drug discovery programs. While detailed public data on its experimental properties and synthesis are scarce, its consistent appearance as a chemical intermediate underscores its importance to the pharmaceutical and biotechnology industries. Further research into derivatives of this core structure is likely to yield novel drug candidates for a range of diseases, particularly those affecting the central nervous system.
References
- 1. 2-Oxa-7-azaspiro[4.5]decane hydrochloride [myskinrecipes.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 2-Oxa-7-azaspiro[4.5]decane hydrochloride | C8H16ClNO | CID 21955383 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PubChemLite - 2-oxa-7-azaspiro[4.5]decane hydrochloride (C8H15NO) [pubchemlite.lcsb.uni.lu]
- 5. researchgate.net [researchgate.net]
- 6. file.medchemexpress.com [file.medchemexpress.com]
